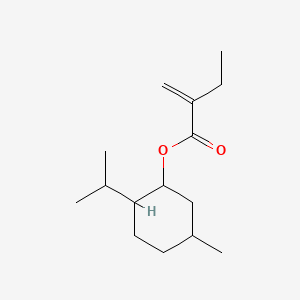

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester

Description

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester (IUPAC name) is a menthyl ester derivative characterized by a 2-methylene substituent on the butanoic acid moiety. The compound’s structure comprises a cyclohexyl core (5-methyl-2-(1-methylethyl)cyclohexyl group) esterified with 2-methylenebutanoic acid. These esters are widely used in flavoring, fragrances, and pharmaceuticals due to the menthol-derived group’s cooling properties .

Properties

CAS No. |

67801-24-5 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylidenebutanoate |

InChI |

InChI=1S/C15H26O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-11,13-14H,5-9H2,1-4H3 |

InChI Key |

JOORVZPXBJMPEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)C(=O)OC1CC(CCC1C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate typically involves the esterification of 2-isopropyl-5-methylcyclohexanol with 2-ethylacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethylacrylate moiety to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications Overview

-

Pharmaceuticals

- Use as a Flavoring Agent: Menthyl valerate is often utilized in pharmaceutical formulations to enhance palatability. Its pleasant odor and taste make it suitable for masking the bitterness of certain medications.

- Potential Therapeutic Properties: Research indicates that esters like menthyl valerate may exhibit anti-inflammatory and analgesic properties, making them candidates for further pharmaceutical development.

-

Food Industry

- Flavoring Agent: This compound is recognized for its fruity and minty flavor profile, making it a popular choice in the food industry for flavoring beverages, candies, and baked goods.

- Aroma Compound: Menthyl valerate is used in the formulation of fragrances and food products to impart a fresh scent that enhances consumer appeal.

-

Cosmetics and Personal Care

- Fragrance Component: In cosmetic formulations, menthyl valerate serves as a fragrance ingredient due to its appealing scent. It is commonly found in perfumes, lotions, and creams.

- Skin Conditioning Agent: The compound may also function as a skin conditioning agent, contributing to the sensory attributes of personal care products.

Data Table: Applications Summary

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Flavoring agent for medications | Masks bitterness; enhances palatability |

| Potential anti-inflammatory properties | Requires further research | |

| Food Industry | Flavoring agent in candies and beverages | Fruity and minty flavor profile |

| Aroma compound for food products | Enhances consumer appeal | |

| Cosmetics | Fragrance component in personal care products | Found in lotions, creams, and perfumes |

| Skin conditioning agent | Improves sensory attributes |

Case Study 1: Use in Pharmaceuticals

A study conducted by researchers at a pharmaceutical company evaluated the effectiveness of menthyl valerate as a flavoring agent in pediatric formulations. The results indicated that the addition of menthyl valerate significantly improved the acceptability of the medication among children compared to standard formulations without flavoring agents.

Case Study 2: Flavoring in Food Products

In a market analysis by a food science journal, menthyl valerate was tested as a flavor enhancer in various confectionery products. The findings demonstrated that products containing menthyl valerate received higher sensory scores for taste and aroma compared to those without it. This suggests its potential for increasing consumer satisfaction in food applications.

Case Study 3: Cosmetic Formulation

A cosmetic company incorporated menthyl valerate into its new line of moisturizing lotions. Consumer feedback highlighted the pleasant scent and skin feel provided by the compound, leading to increased sales and positive reviews on various platforms.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl 2-ethylacrylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a chemical enhancer, facilitating the absorption of other compounds through the skin by disrupting the lipid structure of the stratum corneum . This disruption increases the permeability of the skin, allowing for enhanced delivery of therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and its analogs:

Physical and Chemical Properties

- Volatility and Solubility: Menthyl butyrate (C₁₄H₂₆O₂) has a higher molecular weight and saturated structure, leading to lower volatility compared to the target compound’s unsaturated 2-methylene group, which may reduce boiling point . The 3-oxo group in menthyl acetoacetate enhances polarity, improving water solubility compared to non-polar analogs like menthyl isovalerate .

- Reactivity: The 2-methylene group in the target compound introduces a reactive double bond, making it susceptible to addition reactions (e.g., hydrogenation or Michael addition), unlike saturated esters like menthyl butyrate . Menthyl acetoacetate’s 3-oxo group allows for keto-enol tautomerism, enabling participation in condensation reactions, a feature absent in the target compound .

Research Findings and Gaps

- Synthesis : Menthyl esters are typically synthesized via esterification of menthol with corresponding acids. The target compound’s synthesis would require controlled conditions to preserve the 2-methylene group’s integrity .

- Analytical Data : Gas chromatography/mass spectrometry (GC/MS) data for menthyl isovalerate (KI 1516) and acetoacetate (RT 29.45) highlight distinct fragmentation patterns, which could guide identification of the target compound .

- Stability Studies: No data exist for the target compound, but analogs suggest that light and heat could degrade unsaturated esters faster than saturated ones .

Biological Activity

Butanoic acid, 2-methylene-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, often referred to as a cyclic ester of butanoic acid, is a compound of significant interest in various fields including pharmacology and biochemistry. This article explores its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H24O3

- Molecular Weight : 240.34 g/mol

- CAS Registry Number : 28221-20-7

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological systems. Research indicates potential applications in anti-inflammatory, antimicrobial, and anticancer therapies.

1. Anti-inflammatory Activity

Studies have demonstrated that derivatives of butanoic acid exhibit anti-inflammatory properties. For instance, compounds similar to butanoic acid have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . The mechanism often involves the modulation of NF-kB signaling pathways.

2. Antimicrobial Properties

Butanoic acid esters have been investigated for their antimicrobial effects against various pathogens. A study highlighted that certain esters can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential as natural preservatives in food and pharmaceuticals .

3. Anticancer Potential

Recent research has explored the role of butanoic acid derivatives in cancer therapy. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . Furthermore, their ability to regulate gene expression related to cell cycle and apoptosis makes them candidates for further investigation in cancer treatment protocols.

Case Studies

Several case studies have assessed the biological activities of butanoic acid esters:

- Case Study 1 : An investigation into the effects of butanoic acid derivatives on colorectal cancer cells showed a significant decrease in cell viability at concentrations above 50 µM. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .

- Case Study 2 : A clinical trial evaluating the anti-inflammatory effects of butanoic acid in patients with inflammatory bowel disease reported improvement in symptoms and reduced biomarkers of inflammation after eight weeks of treatment .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anti-inflammatory | Decreased cytokine levels | Modulation of NF-kB pathways |

| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell membranes |

| Anticancer | Induction of apoptosis | Activation of caspase pathways |

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing this ester?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to resolve the ester’s substituents. The cyclohexyl group’s stereochemistry (e.g., axial/equatorial methyl and isopropyl groups) can be inferred from coupling constants and chemical shifts.

- Gas Chromatography-Mass Spectrometry (GC-MS): Optimize conditions using non-polar columns (e.g., HP-5, DB-5) with temperature ramps (e.g., 60°C to 280°C at 5°C/min) to achieve baseline separation. Retention indices (Kovats or Van Den Dool) from NIST databases can aid identification .

- Infrared (IR) Spectroscopy: Key peaks include C=O stretching (~1740 cm) for the ester and C-O-C vibrations (~1250 cm) .

Q. How do structural features influence the compound’s physical properties?

Methodological Answer:

- Cyclohexyl Substituents: The 5-methyl and 2-(1-methylethyl) groups introduce steric hindrance, affecting boiling point (higher due to increased molecular weight) and solubility (lower in polar solvents).

- Ester Group: The 2-methylene butanoate moiety enhances volatility compared to bulkier esters, making GC analysis feasible.

- Computational Tools: Use software like Gaussian or Avogadro to model conformational stability and predict logP values for solubility assessment .

Advanced Research Questions

Q. How can synthetic routes address steric challenges during esterification?

Methodological Answer:

- Stepwise Synthesis: First prepare the cyclohexanol derivative (5-methyl-2-isopropylcyclohexanol) via hydrogenation of a terpene precursor (e.g., limonene), then esterify with 2-methylene butanoic acid using DCC/DMAP coupling.

- Catalysis: Employ lipases (e.g., Candida antarctica Lipase B) for regioselective esterification under mild conditions to avoid side reactions .

- Purification: Use silica gel chromatography with hexane/ethyl acetate gradients to separate diastereomers .

Q. How can contradictions in chromatographic retention data be resolved?

Methodological Answer:

- Column Variability: Compare retention indices across columns (e.g., polar FFAP vs. non-polar HP-5) to identify systematic biases. For example, FFAP columns may enhance resolution of stereoisomers .

- Temperature Programs: Validate methods using standardized ramps (e.g., 3°C/min from 60°C to 220°C) to minimize inter-lab variability.

- Reference Standards: Cross-check with NIST’s retention index database, which compiles data from multiple studies under controlled conditions .

Q. What computational strategies predict the compound’s reactivity in catalytic processes?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states for ester hydrolysis or hydrogenation reactions. Focus on steric effects from the cyclohexyl group’s substituents.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

- Software Workflow: Use ORCA for DFT calculations and GROMACS for MD, validated against experimental GC and NMR data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.